Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate
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Overview
Description
Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate is a chemical compound with the molecular formula C5H6NNaO3S and a molecular weight of 183.16 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate typically involves the reaction of 5-methyl-1,2-oxazole with methanesulfinic acid in the presence of a sodium base. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate salts.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfinate salts, and various substituted derivatives .
Scientific Research Applications
Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions and as an oxidizing or reducing agent in redox reactions. The specific pathways and targets depend on the context of its use, such as in biochemical assays or organic synthesis .
Comparison with Similar Compounds
(5-methyl-1,2-oxazol-3-yl)methanesulfonamide: Similar in structure but differs in its sulfonamide group.
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains a benzenesulfonamide group, making it distinct in its reactivity and applications.
Uniqueness: Sodium (5-methyl-1,2-oxazol-3-YL)methanesulfinate is unique due to its sodium salt form, which enhances its solubility and reactivity in aqueous solutions. This makes it particularly useful in various industrial and research applications where solubility and reactivity are crucial .
Properties
Molecular Formula |
C5H6NNaO3S |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
sodium;(5-methyl-1,2-oxazol-3-yl)methanesulfinate |
InChI |
InChI=1S/C5H7NO3S.Na/c1-4-2-5(6-9-4)3-10(7)8;/h2H,3H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
WQTGGKGAEKHGPV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=NO1)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
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